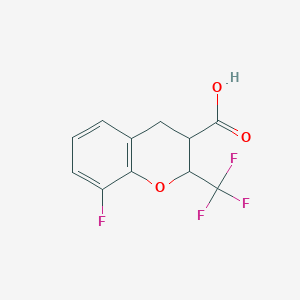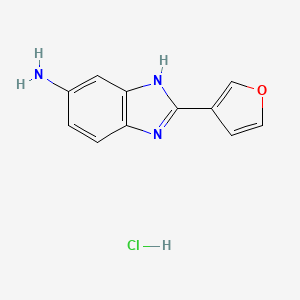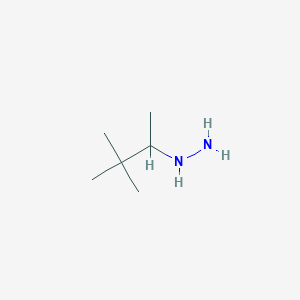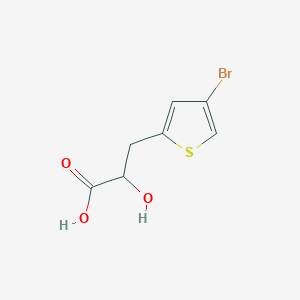
3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
thiophenes and is characterized by its bromine-substituted thiophene ring.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves the following steps:
Bromination of Thiophene Ring: Bromination of 2-thiophenecarboxylic acid yields 4-bromothiophene-2-carboxylic acid.
Hydroxylation: The brominated intermediate is then hydroxylated to form 3-(4-bromothiophen-2-yl)-2-hydroxypropanoic acid.
- Bromination: Typically carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
- Hydroxylation: Catalyzed by base (e.g., sodium hydroxide) in an aqueous or alcoholic medium.
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale chemical facilities.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The hydroxyl group can undergo oxidation reactions.
Substitution: The bromine atom can be substituted with other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Bromination: Bromine or NBS in an inert solvent (e.g., chloroform).
Hydroxylation: Base-catalyzed hydrolysis in water or alcohol.
Hydroxylation: 3-(4-Bromothiophen-2-yl)-2-hydroxypropanoic acid itself.
Substitution: Various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: For designing functional materials.
Medicinal Chemistry: As a starting point for drug development.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, similar compounds include other brominated thiophenes and hydroxy-substituted carboxylic acids.
Eigenschaften
Molekularformel |
C7H7BrO3S |
|---|---|
Molekulargewicht |
251.10 g/mol |
IUPAC-Name |
3-(4-bromothiophen-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H7BrO3S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6,9H,2H2,(H,10,11) |
InChI-Schlüssel |
XZGGWWJFUDNAMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Br)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


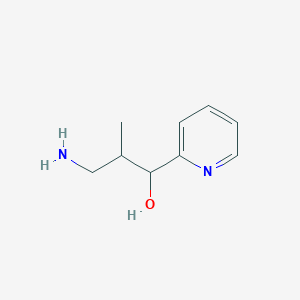
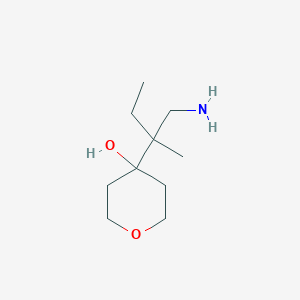
![3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)
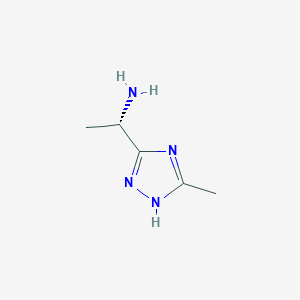

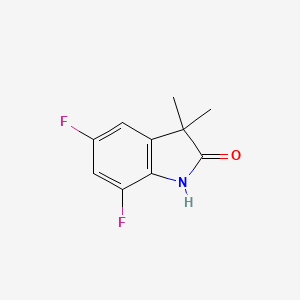
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)

